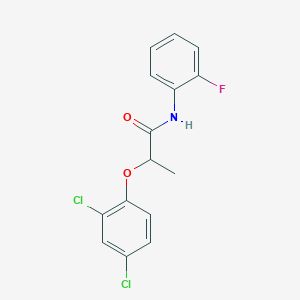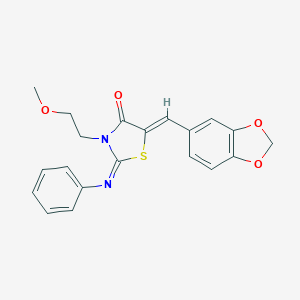
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide, also known as DFP-1080, is a potent and selective inhibitor of the human voltage-gated sodium channel Nav1.7. This compound has been the focus of extensive research due to its potential therapeutic applications in the treatment of chronic pain.
Mecanismo De Acción
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide selectively targets Nav1.7, a voltage-gated sodium channel that is highly expressed in sensory neurons. By blocking the activity of Nav1.7, 2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide reduces the transmission of pain signals, leading to a reduction in pain sensation.
Biochemical and Physiological Effects:
In animal models, 2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide has been shown to reduce pain sensitivity without affecting normal physiological functions such as motor coordination and heart rate. This suggests that 2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide has a high degree of selectivity for Nav1.7, and does not interfere with other sodium channels that are important for normal physiological functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide in lab experiments is its selectivity for Nav1.7. This allows researchers to specifically target this channel without affecting other sodium channels. However, 2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide is a relatively new compound and its long-term safety profile is not yet fully understood. Additionally, the high potency of 2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide may make it difficult to accurately dose in animal models.
Direcciones Futuras
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide has shown promise as a potential therapeutic agent for chronic pain management. Future research could focus on optimizing the dosing and administration of 2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide, as well as investigating its safety profile in humans. Additionally, 2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide could be further explored for its potential use in treating other disorders such as epilepsy and irritable bowel syndrome.
Métodos De Síntesis
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide can be synthesized using a multi-step process involving the reaction of 2,4-dichlorophenol with 2-fluorobenzylamine, followed by acylation with propanoyl chloride. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide has been extensively studied for its potential use as a therapeutic agent for chronic pain management. Nav1.7 is a key player in the transmission of pain signals, and its inhibition by 2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide has shown promise in reducing pain in animal models. Additionally, 2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide has been investigated for its potential use in treating other disorders such as epilepsy and irritable bowel syndrome.
Propiedades
Nombre del producto |
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide |
|---|---|
Fórmula molecular |
C15H12Cl2FNO2 |
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C15H12Cl2FNO2/c1-9(21-14-7-6-10(16)8-11(14)17)15(20)19-13-5-3-2-4-12(13)18/h2-9H,1H3,(H,19,20) |
Clave InChI |
BBQCWDXAKGMOAI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1F)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC(C(=O)NC1=CC=CC=C1F)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306598.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306599.png)
![4-[(4-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B306601.png)

![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)


![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306606.png)
![2-{2-ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B306607.png)
![(2Z,5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306608.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)
![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)